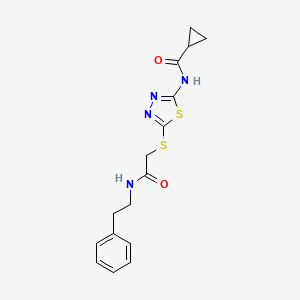![molecular formula C24H23FN6O3 B2404578 1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-47-0](/img/structure/B2404578.png)
1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic compound. It contains several functional groups and rings, including a fluorophenyl group, a methoxyphenyl group, a piperazine ring, and a pyrazolopyrimidinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl and pyrazolopyrimidinone) suggests that the molecule may have regions of delocalized electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the fluorine atom on the phenyl ring could potentially undergo substitution reactions .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
A study developed and validated an HPLC method for determining related substances in a novel anticonvulsant agent, Epimidin, which is a promising new anticonvulsant drug candidate. This research highlights the compound's potential in the field of neurology and epilepsy treatment. The stability of Epimidin under various conditions, including the influence of strong acids, bases, and oxidizing agents, was thoroughly explored, showing that it was not resistant to the action of peroxide, alkali, and acid decomposition (Severina et al., 2021).
Antimicrobial and Antitumor Activity
Another aspect of its application is in the synthesis of derivatives with antimicrobial and antitumor activities. Derivatives of this compound have been synthesized and tested for antimicrobial activity against various microorganism strains. Some derivatives were determined to possess high antimicrobial activity, showcasing the potential of this compound in the development of new antimicrobial agents (Yurttaş et al., 2016).
Dopamine Receptor Partial Agonists
Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage to the core structure led to a series of high-affinity dopamine receptor partial agonists. This research indicates the compound's potential use in designing novel therapeutics for neurological conditions, demonstrating the ability to fine-tune functional properties and increase binding affinity at dopamine D2 receptors (Möller et al., 2017).
Anti-phosphodiesterase-5 Activity
A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, with several compounds showing better inhibitory activity against PDE-5. This research is significant for the development of new inhibitors of PDE-5, contributing to treatments for diseases like erectile dysfunction (Su et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3/c1-34-20-8-6-18(7-9-20)28-10-12-29(13-11-28)22(32)15-30-16-26-23-21(24(30)33)14-27-31(23)19-4-2-17(25)3-5-19/h2-9,14,16H,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNBXAJWSZRDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)
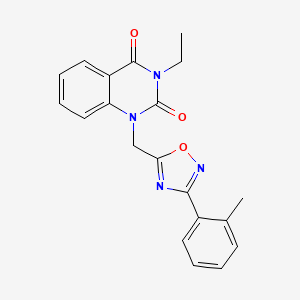
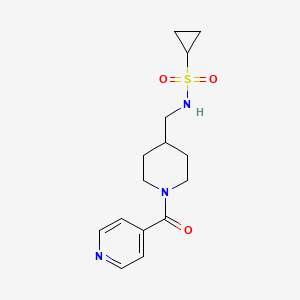
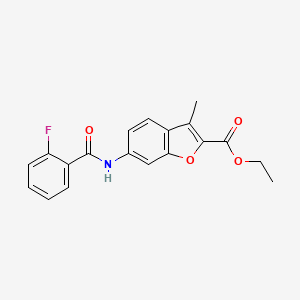
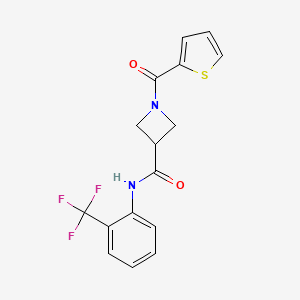

![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)
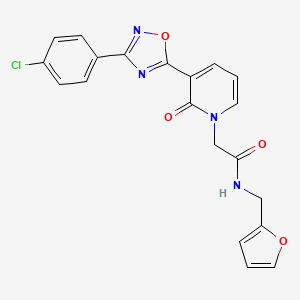

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)
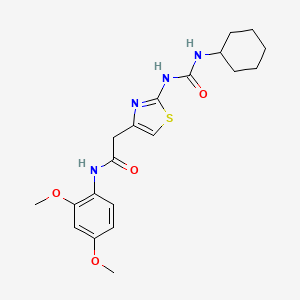

![(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2404516.png)
